molecular formula C6H7N5O B13145482 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13145482
M. Wt: 165.15 g/mol
InChI Key: ZQBFCOGTJMOOOJ-UHFFFAOYSA-N
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Description

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative characterized by a pyrazole ring substituted with an amino group at position 4, a carboxamide group at position 3, and a cyanomethyl group at position 1 (Figure 1). Its molecular formula is C₇H₈N₆O, with a molecular weight of 192.18 g/mol. The cyanomethyl group enhances its reactivity and biological activity by enabling nucleophilic substitutions and hydrogen bonding.

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

4-amino-1-(cyanomethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C6H7N5O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,2,8H2,(H2,9,12)

InChI Key

ZQBFCOGTJMOOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC#N)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor such as 4-amino-1-(cyanomethyl)-1,2,4-triazole with chloroacetonitrile, followed by subsequent reactions to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary amines derived from the cyanomethyl group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound with a pyrazole ring substituted with an amino group and a cyanomethyl group. It has a molecular weight of 180.16 g/mol. This compound has potential applications in pharmaceuticals and agriculture. It can be a building block for developing new drugs with antimicrobial or anti-inflammatory properties.

Scientific Research Applications

  • Antimicrobial Activity: Pyrazole derivatives can inhibit the growth of bacteria such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections. 3-aminopyrazoles have demonstrated activity against bacterial and fungal strains, highlighting their potential as antibacterial agents .
  • Anti-inflammatory Properties: Pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory effects . They can be used as a building block for developing new drugs with anti-inflammatory properties.
  • Anticancer Activity: Compounds containing the 1H-pyrazole scaffold exhibit anticancer properties and can inhibit cell proliferation effectively, making them candidates for development as anticancer agents. Studies have demonstrated cytotoxic effects against multiple cancer cell lines, reinforcing the therapeutic potential of pyrazoles.
  • Molecular Interaction: Interaction studies are crucial for understanding the biological mechanisms of methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate. These studies could focus on docking simulations to predict binding affinities and orientations within active sites of enzymes related to cancer progression and bacterial resistance.
  • Synthesis : The synthesis of methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. A general synthetic route may include the reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with amines under controlled conditions to yield the target compound with high purity and yield.

Mechanism of Action

The mechanism of action of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide with structurally related compounds:

Structural and Functional Group Variations

Reactivity and Pharmacological Profiles

  • Cyanomethyl vs. Carboxyethyl: The cyanomethyl group in the target compound facilitates nucleophilic substitutions, whereas carboxyethyl derivatives (e.g., 4-Amino-1-(1-carboxyethyl)-1H-pyrazole-3-carboxylic acid) prioritize hydrogen bonding and metal coordination due to carboxylic acid groups.
  • Aromatic vs. Aliphatic Substituents: Benzyl-substituted analogs (e.g., 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide) exhibit stronger π-π stacking interactions with aromatic enzyme pockets, while aliphatic chains (e.g., 1-cyanopropyl) improve membrane permeability.
  • Electron-Withdrawing Groups: The cyano group (-CN) in the target compound enhances electrophilicity, making it more reactive in Michael additions compared to methoxy (-OCH₃) or hydroxyethyl (-CH₂CH₂OH) groups.

Biological Activity

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound features a pyrazole ring with an amino and a cyanomethyl substituent, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C6H8N4OC_6H_8N_4O, with a molecular weight of approximately 168.16 g/mol. The synthesis typically involves multi-step organic reactions, including the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole structure, followed by cyanomethylation and carboxylation steps.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and induction of apoptosis through modulation of Bcl-2 family proteins .

Compound Cell Line IC50 (µM) Mechanism
4-Amino-Pyrazole DerivativeMCF-72.28EGFR inhibition
4-Amino-Pyrazole DerivativeHCT-1163.67Apoptosis induction

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds like this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in LPS-stimulated macrophages. This activity suggests a possible application in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, pyrazole derivatives demonstrate notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a series of pyrazole derivatives on tumor growth in vivo. Among these, a derivative structurally similar to this compound exhibited significant tumor growth inhibition in xenograft models. The study reported an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. In vitro assays demonstrated that treatment with these compounds led to a marked reduction in IL-6 and IL-8 levels in human monocytes exposed to inflammatory stimuli. The study highlighted the potential for these compounds in managing chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes starting with pyrazole core functionalization. Key steps include:

  • Cyanoalkylation : Introduce the cyanomethyl group via nucleophilic substitution or alkylation reactions. For example, using chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide Formation : Coupling the pyrazole intermediate with an appropriate amine or using carbodiimide-mediated activation (e.g., EDCI/HOBt) to form the carboxamide moiety .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF → acetonitrile) to improve yield. Temperature control (e.g., 60–80°C) minimizes side reactions like hydrolysis of the cyano group .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyrazole ring substitution pattern and cyanomethyl/carboxamide functional groups. Aromatic protons typically appear between δ 7.0–8.5 ppm, while the cyanomethyl group shows a singlet near δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Intermolecular hydrogen bonds (N–H···O) stabilize the lattice, as seen in related pyrazole carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace cyanomethyl with alkyl/aryl groups) to assess steric/electronic effects. Use parallel synthesis for rapid screening .
  • Biological Assays : Test against targets like kinases or GPCRs. For example, measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays). Compare with reference inhibitors (e.g., staurosporine) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-target complexes .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Solubility Profiling : Use a tiered approach:
    • pH-Dependent Solubility : Test in buffers (pH 1–10) using UV-Vis spectroscopy.
    • Co-solvent Systems : Screen DMSO, PEG-400, or cyclodextrins to enhance aqueous solubility .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the carboxamide or cyanomethyl groups. Lyophilization improves long-term storage .

Q. How can regioselectivity challenges during functionalization of the pyrazole core be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the C5 position .
  • Metal-Catalyzed Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations. Optimize ligands (e.g., XPhos) to suppress side reactions .
  • Computational Guidance : DFT calculations (e.g., Gaussian 09) predict reactive sites. For example, Fukui indices identify nucleophilic/electrophilic centers on the pyrazole ring .

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